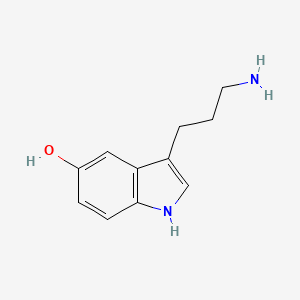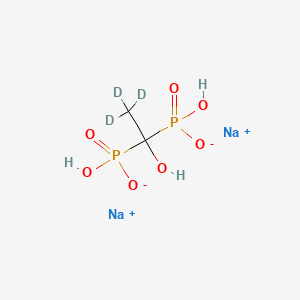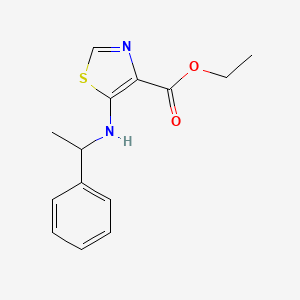
3-(3-aminopropyl)-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-aminopropyl)-1H-indol-5-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indol-5-ol typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as indole-5-ol.
Aminopropylation: The indole-5-ol undergoes a reaction with 3-bromopropylamine in the presence of a base, such as potassium carbonate, to introduce the aminopropyl group at the 3-position.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-aminopropyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminopropyl group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-aminopropyl)-1H-indole-5-one.
Reduction: Formation of 3-(3-aminopropyl)-1H-indol-5-amine.
Substitution: Formation of derivatives with different functional groups at the aminopropyl position.
Applications De Recherche Scientifique
3-(3-aminopropyl)-1H-indol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-aminopropyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxyl group at the 5-position can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-aminopropyl)-1H-indole: Lacks the hydroxyl group at the 5-position.
5-hydroxyindole: Lacks the aminopropyl group at the 3-position.
3-(3-aminopropyl)-1H-indol-5-one: Contains a ketone group instead of a hydroxyl group at the 5-position.
Uniqueness
3-(3-aminopropyl)-1H-indol-5-ol is unique due to the presence of both the aminopropyl and hydroxyl groups, which contribute to its distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-1H-indol-5-ol |
InChI |
InChI=1S/C11H14N2O/c12-5-1-2-8-7-13-11-4-3-9(14)6-10(8)11/h3-4,6-7,13-14H,1-2,5,12H2 |
Clé InChI |
OBXWGWGUXIQLSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=CN2)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)

![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)



![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13868518.png)



![9-[4-(1-Bromo-4-phenylcyclohexa-2,4-dien-1-yl)oxyphenyl]carbazole](/img/structure/B13868531.png)

